



Application Notes and Protocols for p-NH2-Bn-DOTA in PET Imaging

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Compound of Interest		
Compound Name:	p-NH2-Bn-DOTA	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as **p-NH2-Bn-DOTA**, is a versatile bifunctional chelator crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structure incorporates the highly stable DOTA macrocycle, which can securely chelate a variety of radiometals, and a p-aminobenzyl group that provides a reactive handle for covalent conjugation to biomolecules. This combination allows for the specific targeting of tissues and cells by attaching a positron-emitting radionuclide to a targeting vector, such as a peptide or an antibody, enabling non-invasive in vivo imaging.

The primary utility of **p-NH2-Bn-DOTA** lies in its ability to form stable complexes with medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The amino group (NH₂) on the benzyl moiety allows for straightforward conjugation to biomolecules through the formation of amide, thiourea, or other stable covalent bonds. This versatility has led to its widespread use in the development of PET tracers for oncology, cardiology, and neurology.

Key Applications

• Bioconjugation: The primary amine group serves as a versatile reactive site for coupling with various functional groups on biomolecules like proteins, peptides, and antibodies.[1]



- Radiolabeling: The DOTA cage is an excellent chelator for a range of trivalent radiometals, most notably ⁶⁸Ga and ⁶⁴Cu, which are commonly used in PET imaging.[1] The resulting radiometal-DOTA complexes exhibit high thermodynamic stability and kinetic inertness, which is critical to prevent the release of the radiometal in vivo.
- PET Imaging: By conjugating p-NH2-Bn-DOTA to a targeting biomolecule and subsequently radiolabeling it, researchers can create highly specific PET imaging agents for diagnostic purposes in biomedical research and clinical settings.[1]

Physicochemical Properties

Property	Value	Reference
Full Name	S-2-(4-Aminobenzyl)-1,4,7,10- tetraazacyclododecane tetraacetic acid	[1]
CAS Number	181065-46-3	[1]
Chemical Formula	C23H35N5O8·4HCI	[2]
Molecular Weight	655.4 g/mol (as HCl salt)	[2]

Experimental Protocols Protocol 1: Conjugation of p-NH2-Bn-DOTA to an Antibody

This protocol describes the conjugation of **p-NH2-Bn-DOTA** to an antibody using carbodiimide chemistry, targeting carboxylic acid residues on the antibody. A similar approach was used for the conjugation of **p-NH2-Bn-DOTA** to the hu14.18K322A antibody.[3][4]

Materials:

- p-NH2-Bn-DOTA
- Antibody of interest in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5-8.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

Methodological & Application



- N-Hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or centrifugal filters with appropriate molecular weight cutoff)
- Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
- Chelator Activation (if using Sulfo-NHS): Dissolve **p-NH2-Bn-DOTA** and a 1.2-fold molar excess of Sulfo-NHS in anhydrous DMSO. Add a 1.5-fold molar excess of EDC and incubate for 15-30 minutes at room temperature to pre-activate the carboxyl groups of the chelator.
- Conjugation Reaction:
 - For direct conjugation with EDC: Add a 250-fold molar excess of p-NH2-Bn-DOTA to the
 antibody solution. Immediately before addition, prepare a fresh solution of EDC (50 mg/mL
 in ultrapure water) and add a 500-fold molar equivalent to the antibody-chelator mixture.[5]
 - For pre-activated chelator: Add the activated p-NH2-Bn-DOTA solution to the antibody solution.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Remove unconjugated chelator and reaction byproducts by SEC using a column equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5) or by repeated washing using centrifugal filters.[6]
- Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a radionuclide dilution assay.





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Workflow for antibody conjugation with **p-NH2-Bn-DOTA**.

Protocol 2: Radiolabeling of DOTA-Conjugated Peptides with ⁶⁸Ga

This protocol is adapted from methods for labeling DOTA-peptides with generator-produced ⁶⁸Ga.[7][8][9]

Materials:

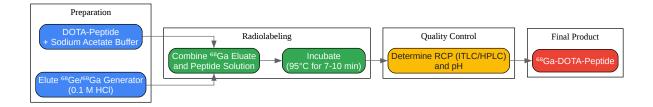
- ⁶⁸Ge/⁶⁸Ga generator
- DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-NOC)
- 0.1 M HCl for generator elution
- Sodium acetate buffer (1 M, pH 4.5)
- Reaction vial (e.g., 1.5 mL Eppendorf tube)
- · Heating block or water bath



Quality control system (e.g., ITLC or HPLC)

Procedure:

- Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate.
- Reaction Mixture Preparation: In a reaction vial, combine 25-35 nmol of the DOTAconjugated peptide with 0.35 mL of 1 M sodium acetate buffer (pH 4.5).[7]
- Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.
- Incubation: Heat the reaction mixture at 95°C for 7-10 minutes.[8]
- Quality Control:
 - Radiochemical Purity (RCP): Determine the RCP using ITLC with a suitable mobile phase (e.g., 1 M ammonium acetate:methanol, 1:1) or by radio-HPLC.[2][10] The final product should have an RCP of >95%.
 - pH: Check the pH of the final solution to ensure it is suitable for injection (typically pH 5.5-7.5).
- Purification (if necessary): If the RCP is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge.





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Workflow for ⁶⁸Ga radiolabeling of DOTA-peptides.

Protocol 3: Radiolabeling of DOTA-Conjugated Antibodies with ⁶⁴Cu

This protocol is based on methods for labeling DOTA-conjugated antibodies with ⁶⁴Cu.[1][3][4]

Materials:

- 64CuCl2 in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.0)
- DOTA-conjugated antibody
- Reaction buffer: 0.1 M ammonium acetate, pH 6.0
- Incubator or water bath
- EDTA solution (50 mM) for quenching
- Quality control system (e.g., ITLC or SEC-HPLC)

Procedure:

- Reaction Setup: Prepare serial dilutions of the DOTA-conjugated antibody in 0.1 M ammonium acetate buffer, pH 6.0.
- Radiolabeling: Add ⁶⁴CuCl₂ solution to the antibody solution.
- Incubation: Incubate the mixture at 37°C for 30-90 minutes.[1][3] For some DOTA-conjugates, labeling can also be efficient at room temperature.[1]
- Quenching: Add a 2000-fold molar excess of 50 mM EDTA solution to chelate any unbound
 64Cu. Incubate for 5 minutes at room temperature.[1]
- Quality Control:



- Radiochemical Purity (RCP): Determine the RCP by ITLC or radio-SEC-HPLC. The RCP should be >95%.[3]
- Specific Activity: Calculate the specific activity of the final product (e.g., in MBq/mg or mCi/mg).

Quantitative Data Summary

Table 1: 64Cu-Radiolabeling Efficiency and Stability of

DOTA-Conjugated Antibodies

Chelator Conjugate	Radiolabeling Conditions	Radiolabeling Efficiency	In Vitro Serum Stability (48h)	Reference
p-SCN-Bn- DOTA-Rituximab	37°C, 90 min	98.9%	>94.9%	[1][11]
p-NH2-Bn- DOTA- hu14.18K322A	37°C, 30 min	>95%	Not Reported	[3]
DOTA- Trastuzumab	40-43°C, prolonged	Generally lower than NOTA/15-5 at mild conditions	~26% intact	[5]

Table 2: Specific Activity of p-NH2-Bn-DOTA Based

Radiotracers

Radiotracer	Specific Activity	Reference
⁶⁴ Cu-p-NH2-Bn-DOTA- hu14.18K322A	127-370 MBq/mg (3.4-10 mCi/mg)	[3]
⁶⁸ Ga-DOTA-Peptides	Up to 1 GBq/nmol	[9]

Table 3: In Vivo Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Human Tissues (SUVmax)



Organ	Mean SUVmax ± SD	Range	Reference
Spleen	28.27 ± 5.99	5.4 - 34.4	[10][12]
Kidneys	14.30	Not Reported	[6]
Adrenal Glands	13.73	4.1 - 29.4	[6][10]
Pituitary Gland	9.74	4.5 - 23	[6][10]
Liver	9.12	2.3 - 12.4	[6][10]

Quality Control

Ensuring the quality of the final radiopharmaceutical is paramount for accurate imaging and patient safety. Key quality control tests include:

- Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is successfully chelated by the DOTA-conjugate. It is typically measured by:
 - Instant Thin Layer Chromatography (ITLC): A rapid method to separate the radiolabeled conjugate from free radionuclide.[2][13]
 - High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of the product, separating the desired product from impurities and aggregates.[2][13]
- pH: The final product must be within a physiologically acceptable pH range (typically 5.5-7.5).
- Sterility and Endotoxins: For clinical applications, the final product must be sterile and have endotoxin levels below the accepted threshold.[2]
- Radionuclidic Purity: Confirms the identity of the radionuclide and quantifies any isotopic impurities using gamma spectrometry.[14]

Conclusion



p-NH2-Bn-DOTA is a cornerstone bifunctional chelator for the development of targeted PET imaging agents. Its straightforward conjugation chemistry and the high stability of its radiometal complexes make it an invaluable tool for researchers and drug development professionals. The protocols and data presented here provide a comprehensive guide for the successful application of **p-NH2-Bn-DOTA** in creating novel radiopharmaceuticals for PET imaging. Adherence to rigorous quality control measures is essential to ensure the safety, efficacy, and reproducibility of these imaging agents.

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